3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

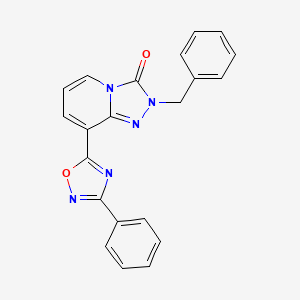

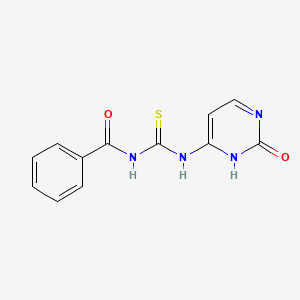

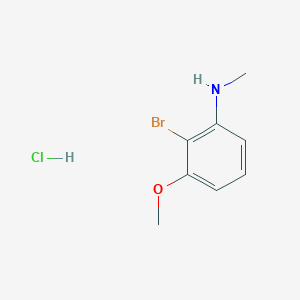

“3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione” is a complex organic compound. Thiazolidine motifs, which are part of this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have a wide range of pharmacological properties, including anti-inflammatory and antiglioma activities .

Synthesis Analysis

The synthesis of such compounds often involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . For instance, the alkylation of thiazolidine-2,4-dione took place under alkaline conditions provided by anhydrous K2CO3, using anhydrous acetone as a solvent .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine motif, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . It also contains a piperidin-4-yl group and a 2-methoxyphenyl group .

Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, the removal of the metalation group, dehydroxylation, and pyridine reduction can occur in one step .

Applications De Recherche Scientifique

Synthesis and Biological Activities

Antimicrobial Activity : Research demonstrates the synthesis of thiazolidine-2,4-dione derivatives with significant antimicrobial and antifungal activities. These compounds exhibit good activity against gram-positive bacteria, and some derivatives have shown excellent antifungal activity, outperforming commercially available drugs in certain cases (Prakash et al., 2011). Another study introduced novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, evaluated for antimicrobial and antifungal efficacy, with several demonstrating weak to moderate activities against selected bacterial and fungal strains (Abd Alhameed et al., 2019).

Hypoglycemic Activity : A study focused on imidazopyridine thiazolidine-2,4-diones, designed as conformationally restricted analogues of rosiglitazone, revealed hypoglycemic activity in vivo, offering a potential avenue for diabetes treatment research (Oguchi et al., 2000).

Anticancer Activity : The synthesis of N-substituted indole derivatives incorporating the thiazolidine-2,4-dione framework has been reported, with some compounds showing promising anticancer activity against human breast cancer cell lines. This suggests their potential as inhibitors of topoisomerase-I enzyme (Kumar & Sharma, 2022).

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

It’s known that piperidine derivatives can interact with various biological targets, leading to different pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

The physicochemical properties of piperidine derivatives can be substantially modified to improve their pharmacokinetic profile .

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities .

Action Environment

It’s known that the physicochemical properties of piperidine derivatives can be substantially modified to alter their action environment .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione interacts with various enzymes, proteins, and other biomolecules. It is amenable for linker attachment via reductive amination . This compound is a basic building block for making protein degrader library .

Cellular Effects

It has been suggested that this compound may control cell proliferation through induction of apoptosis .

Molecular Mechanism

It is known that it allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Propriétés

IUPAC Name |

3-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-23-14-5-3-2-4-12(14)10-15(20)18-8-6-13(7-9-18)19-16(21)11-24-17(19)22/h2-5,13H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWDJGUXWWBPDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCC(CC2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d]thiazol-2-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2641983.png)

![7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2641987.png)

![3-Phenyl-6-(2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2641998.png)

![N-[[3-(Prop-2-enoylamino)phenyl]methyl]thiophene-3-carboxamide](/img/structure/B2642001.png)